molecular formula C18H23N5O2 B2745177 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1795299-83-0

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No. B2745177
CAS RN: 1795299-83-0
M. Wt: 341.415
InChI Key: PJEFNTAINKRVEP-UHFFFAOYSA-N
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Description

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Metabolism and Metabolites Identification

Research on similar compounds has demonstrated the importance of understanding their metabolic pathways and identifying their metabolites. For instance, studies have investigated the metabolic degradation of phenothiazine drugs, revealing insights into the formation of specific metabolites such as γ-(phenothiazinyl-10)-propylamine and its analogues, with implications for pharmacokinetics and toxicity (Breyer, Gaertner, & Prox, 1974). Similarly, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, has been characterized, identifying major metabolic pathways and metabolites in humans (Balani et al., 1995), providing a framework for understanding the metabolism of complex compounds.

Environmental Exposure and Health Impacts

Research has also focused on the environmental exposure to compounds with structural similarities to "1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone" and their potential health impacts. A study on the exposure to organophosphorus and pyrethroid pesticides in children highlighted the widespread exposure and suggested potential neurotoxic effects, demonstrating the importance of monitoring and regulating environmental exposure to hazardous compounds (Babina, Dollard, Pilotto, & Edwards, 2012).

Drug-Induced Conditions

Further, research into drug-induced conditions such as agranulocytosis and parkinsonism associated with phenothiazine derivatives has shed light on the potential adverse effects of these compounds. These studies have important implications for clinical practice and drug safety, emphasizing the need for careful monitoring and understanding of the risks associated with drug therapy (Solomon & Woodward, 1956); (Briani et al., 2004).

properties

IUPAC Name

1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21(2)17-12-15(13-19-20-17)22-8-10-23(11-9-22)18(24)14-25-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEFNTAINKRVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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